[1-(4-Bromophenyl)cyclopentyl]methanol
Overview
Description
[1-(4-Bromophenyl)cyclopentyl]methanol: is a chemical compound belonging to the class of cyclopentylmethanols. It is characterized by the presence of a bromophenyl group attached to a cyclopentyl ring, which is further connected to a methanol group. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)cyclopentyl]methanol typically involves the reaction of 4-bromobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Bromophenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclopentylmethanol derivatives.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentylmethanol derivatives.
Substitution: Formation of various substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Bromophenyl)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study its effects on various biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medical research, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial research, this compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(4-Bromophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopentylmethanol moiety can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
- [1-(4-Chlorophenyl)cyclopentyl]methanol
- [1-(4-Fluorophenyl)cyclopentyl]methanol
- [1-(4-Methylphenyl)cyclopentyl]methanol
Comparison: Compared to its analogs, [1-(4-Bromophenyl)cyclopentyl]methanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine .
Biological Activity
[1-(4-Bromophenyl)cyclopentyl]methanol, a compound characterized by its unique cyclopentyl structure and a bromophenyl group, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1346689-83-5
This compound features a cyclopentane ring attached to a bromophenyl group, which is believed to influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of brominated phenols can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
Similar Bromophenol Derivative | S. aureus | 62.5 µg/mL |
Flavonoid Extract from L. monopetalum | E. faecalis | 78.12 µg/mL |
Anticancer Activity
In vitro studies suggest that this compound may exhibit anticancer properties. Similar compounds have shown effectiveness against cancer cell lines such as HeLa and A549, with IC50 values indicating significant cytotoxicity .
Table 2: Anticancer Activity Against Cell Lines
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HeLa | TBD |
Related Brominated Compound | A549 | 242.52 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. These interactions may lead to the modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Studies
A notable study investigated the effects of various brominated compounds on microbial growth and cancer cell viability. The results indicated that compounds with similar structural motifs to this compound exhibited promising results in inhibiting bacterial growth and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
[1-(4-bromophenyl)cyclopentyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYFIHUDHWJOEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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